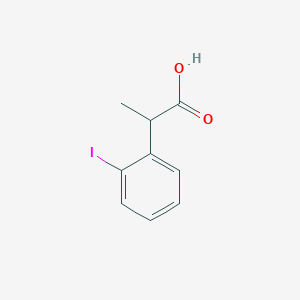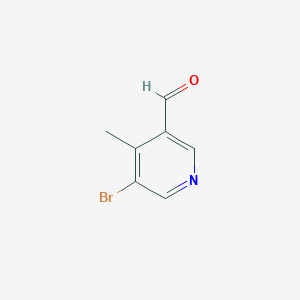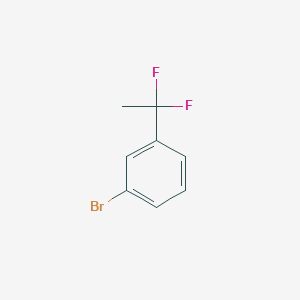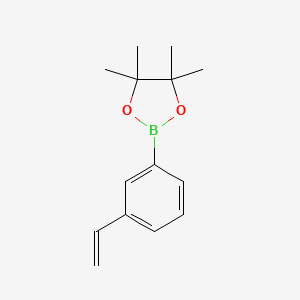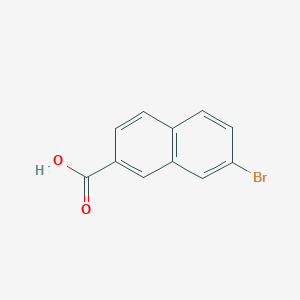
4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene
Vue d'ensemble
Description
4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene, commonly referred to as 4-Bromo-1-MTB, is a brominated benzene compound that has a wide range of applications in scientific research and laboratory experiments. This compound has been studied extensively for its unique structure and properties, which make it a valuable tool for scientists.
Mécanisme D'action
Target of Action
The primary targets of the compound “4-Bromo-1-(methylthio)-2-(trifluoromethyl)-benzene”, also known as “4-Bromo-2-(trifluoromethyl)thioanisole”, are currently unknown. This compound is a building block used in organic synthesis
Mode of Action
As a building block in organic synthesis, this compound’s mode of action would depend on the specific reactions it is involved in. Trifluoromethyl-containing compounds, like this one, are often used in the synthesis of diverse fluorinated compounds through selective C–F bond activation . The exact interactions with other molecules would depend on the specific synthesis pathway being used.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific molecules it is used to synthesize. Trifluoromethyl-containing compounds are often used in the synthesis of pharmaceuticals, agrochemicals, and materials . The downstream effects would therefore depend on the properties of these synthesized compounds.
Propriétés
IUPAC Name |
4-bromo-1-methylsulfanyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMADDVSNZFTXEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)
![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)
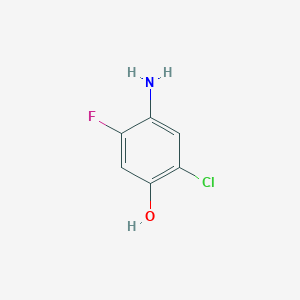

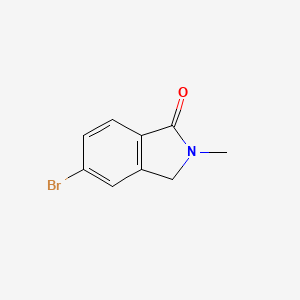

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)
![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)
